Bienvenue dans la boutique en ligne BenchChem!

N-Methylleukotriene C4

Metabolic stability Cysteinyl leukotriene pharmacology Receptor pharmacology

N-Methylleukotriene C4 (N-methyl LTC4, CAS 131391-65-6) is a synthetic analog of the endogenous cysteinyl leukotriene LTC4, characterized by a single N-methyl modification that confers resistance to metabolic conversion to LTD4 and LTE4. It functions as a potent and selective agonist for the cysteinyl leukotriene type 2 receptor (CysLT2), with an EC50 of 122 nM at human CysLT2 and >2,000 nM at CysLT1 , and demonstrates CysLT2-dependent vascular leak activity in vivo.

Molecular Formula C31H49N3O9S
Molecular Weight 639.8
CAS No. 131391-65-6
Cat. No. B590708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylleukotriene C4
CAS131391-65-6
SynonymsN-methyl LTC4
Molecular FormulaC31H49N3O9S
Molecular Weight639.8
Structural Identifiers
InChIKeyFPLBRCJNODNRQZ-LZHUJPGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A solution in ethanol

N-Methylleukotriene C4 (CAS 131391-65-6): A Metabolically Stable CysLT2 Agonist for Receptor Pharmacology Studies


N-Methylleukotriene C4 (N-methyl LTC4, CAS 131391-65-6) is a synthetic analog of the endogenous cysteinyl leukotriene LTC4, characterized by a single N-methyl modification that confers resistance to metabolic conversion to LTD4 and LTE4 [1]. It functions as a potent and selective agonist for the cysteinyl leukotriene type 2 receptor (CysLT2), with an EC50 of 122 nM at human CysLT2 and >2,000 nM at CysLT1 , and demonstrates CysLT2-dependent vascular leak activity in vivo .

Why LTC4, LTD4, and LTE4 Are Not Interchangeable with N-Methylleukotriene C4


Standard cysteinyl leukotrienes (LTC4, LTD4, LTE4) present significant experimental limitations due to rapid metabolic interconversion and overlapping receptor pharmacology. LTC4 is enzymatically converted to LTD4 and subsequently to LTE4, confounding interpretation of LTC4-specific effects [1]. Furthermore, LTC4 and LTD4 exhibit comparable potency at both CysLT1 and CysLT2 receptors, whereas LTE4 is a weak partial agonist [2]. N-Methyl LTC4 was specifically engineered to overcome these limitations: its N-methyl modification blocks metabolic degradation, and its >16-fold selectivity for CysLT2 over CysLT1 enables receptor-subtype discrimination unattainable with endogenous ligands [1].

Quantitative Evidence: N-Methylleukotriene C4 vs. LTC4 and Other Cysteinyl Leukotrienes


Metabolic Stability: N-Methyl LTC4 Resists Conversion to LTD4/LTE4 vs. Rapid Metabolism of LTC4

N-Methyl LTC4 is not readily metabolized to LTD4 and LTE4, whereas native LTC4 is rapidly converted under physiological conditions [1]. The N-methyl modification confers resistance to γ-glutamyl transpeptidase and dipeptidase activity, eliminating the confounding effects of sequential metabolic products that possess distinct receptor pharmacology .

Metabolic stability Cysteinyl leukotriene pharmacology Receptor pharmacology

CysLT2 Receptor Selectivity: N-Methyl LTC4 Exhibits >16-Fold Selectivity vs. LTC4 and LTD4

In functional aequorin calcium mobilization assays, N-methyl LTC4 exhibits an EC50 of 122 nM at human CysLT2 and >2,000 nM at human CysLT1, representing a >16-fold selectivity for CysLT2 [1]. In contrast, native LTC4 and LTD4 are equipotent at both CysLT1 and CysLT2 receptors, with EC50 values <10 nM at each receptor [2]. LTE4 is a weak partial agonist with markedly reduced potency at both receptors [2].

CysLT2 receptor Receptor selectivity Agonist pharmacology

Binding Affinity: N-Methyl LTC4 Shows 30-Fold Reduced Affinity at LTC4 Receptor-Expressing U937 Membranes vs. LTC4

In radioligand binding studies using DMSO-differentiated U937 cell membranes expressing the LTC4 receptor, N-methyl LTC4 exhibits approximately 30-fold reduced binding affinity compared to native LTC4 [1]. This reduced binding affinity does not translate to reduced functional potency at CysLT2 in recombinant systems [2], indicating that binding to native U937 membranes may reflect interaction with multiple leukotriene-binding proteins or a distinct receptor conformation.

Binding affinity U937 cells Cysteinyl leukotriene receptor

In Vivo Efficacy: N-Methyl LTC4 Induces CysLT2-Dependent Vascular Leak in Transgenic Mice

N-Methyl LTC4 is potent and active in vivo, causing vascular leak in mice overexpressing the human CysLT2 receptor in endothelium, whereas the response is completely abrogated in CysLT2 receptor knockout mice [1]. This demonstrates that the in vivo activity of N-methyl LTC4 is CysLT2-dependent and not mediated by CysLT1 or other off-target mechanisms. In contrast, LTC4 and LTD4 produce vascular effects that are mediated by both CysLT1 and CysLT2 receptors, complicating interpretation .

In vivo pharmacology Vascular permeability CysLT2 knockout

β-Arrestin Signaling Bias: N-Methyl LTC4 Is More Potent than CysLTs at Eliciting β-Arrestin-2 Recruitment

In a β-galactosidase–β-arrestin complementation assay, N-methyl LTC4 is slightly more potent for eliciting β-arrestin-2 binding at the human CysLT2 receptor compared with LTC4 and LTD4 [1]. Furthermore, LTE4 is nearly inactive in this assay despite its weak partial agonist activity in calcium mobilization assays [1]. This indicates that N-methyl LTC4 exhibits biased signaling favoring β-arrestin recruitment relative to the endogenous cysLTs, a property not shared by LTC4, LTD4, or LTE4.

β-arrestin Signaling bias CysLT2 receptor

Recommended Research Applications for N-Methylleukotriene C4 Based on Quantitative Evidence


CysLT2 Receptor Subtype Discrimination in Calcium Signaling Assays

N-methyl LTC4 is the preferred agonist for studies requiring unambiguous attribution of calcium flux responses to CysLT2 activation. Its >16-fold selectivity for CysLT2 over CysLT1 (EC50 122 nM vs. >2,000 nM) enables experimental designs where CysLT1 contributions are effectively excluded without requiring receptor antagonists [1]. This contrasts with LTC4 and LTD4, which activate both receptors equipotently and thus require antagonist co-treatment or genetic knockout for receptor discrimination.

In Vivo CysLT2 Target Validation in Vascular Permeability Models

N-methyl LTC4 is uniquely suited for in vivo studies of CysLT2-mediated vascular biology. It induces robust vascular leak in mice overexpressing human CysLT2 in endothelium while producing no response in CysLT2 knockout animals, confirming CysLT2-specific activity in a living system [1]. Researchers using LTC4 or LTD4 for similar studies cannot exclude CysLT1 contributions, limiting interpretability of vascular permeability data.

β-Arrestin-Biased Signaling Studies at the CysLT2 Receptor

For investigations of CysLT2-mediated β-arrestin recruitment and receptor desensitization, N-methyl LTC4 is the tool compound of choice. It exhibits greater potency than LTC4 and LTD4 in β-arrestin-2 complementation assays, while LTE4 is nearly inactive [1]. This biased signaling profile is unique among commercially available cysteinyl leukotriene agonists and supports research into functional selectivity and G protein-independent signaling mechanisms.

Metabolically Stable Agonist for Extended Incubation Experiments

N-methyl LTC4 is the only cysteinyl leukotriene suitable for experiments requiring prolonged incubation (>30 minutes) without agonist degradation. Native LTC4 is rapidly converted to LTD4 and LTE4, introducing multiple pharmacologically distinct ligands into the experimental system [1]. N-methyl LTC4's resistance to metabolic conversion ensures that observed effects remain attributable to the administered compound throughout the experimental duration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylleukotriene C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.